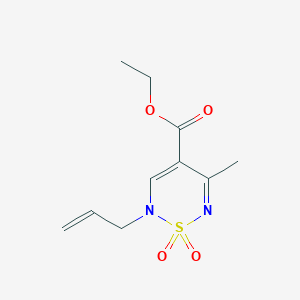![molecular formula C16H18N6OS B6471494 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640954-38-5](/img/structure/B6471494.png)
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a synthetic organic compound with significant implications in various scientific fields. Its unique structure, comprising a combination of pyrimidine and piperidine rings, offers a wide range of chemical reactivity and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile typically involves a multi-step organic reaction sequence. Starting materials include substituted pyrimidine and piperidine derivatives. The key steps may involve nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes with optimization for cost-effectiveness and environmental considerations. Common techniques include batch processing and continuous flow synthesis, with the selection of appropriate reagents and catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert nitrile groups into corresponding amines.
Substitution: The pyrimidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and amines, depending on the specific reaction pathways.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is extensively used in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reference compound in studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials, particularly in the development of new functional materials with unique properties.
Mecanismo De Acción
The compound's mechanism of action is often studied in the context of its biological applications. It may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, disrupting normal biological functions. The pyrimidine and piperidine moieties contribute to its affinity and specificity for these targets, modulating various biochemical pathways.
Comparación Con Compuestos Similares
2-(methylsulfanyl)pyrimidine derivatives
4-piperidinyl pyrimidine compounds
Comparison: Compared to other similar compounds, 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of reactions and interact with a diverse array of biological targets.
There you go! This compound surely packs a punch in terms of versatility and applications. Anything else you’re curious about?
Propiedades
IUPAC Name |
2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVXTVPNOFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471415.png)
![4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471425.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471433.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471437.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B6471440.png)
![4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471448.png)
![4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471453.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6471461.png)
![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)

![4-({1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471486.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B6471495.png)
![N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B6471506.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471513.png)
